molecular formula C12H16FNO B8322331 4-(5-Ethyl-2-fluorophenyl)morpholine

4-(5-Ethyl-2-fluorophenyl)morpholine

Número de catálogo: B8322331
Peso molecular: 209.26 g/mol
Clave InChI: BWLWZOPOOJJUSA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(5-Ethyl-2-fluorophenyl)morpholine is a synthetic small molecule characterized by a morpholine ring substituted at the 4-position with a 5-ethyl-2-fluorophenyl group. The ethyl and fluorine substituents on the phenyl ring confer distinct electronic and steric properties, influencing its solubility, target binding affinity, and metabolic stability.

Propiedades

Fórmula molecular

C12H16FNO

Peso molecular

209.26 g/mol

Nombre IUPAC

4-(5-ethyl-2-fluorophenyl)morpholine

InChI

InChI=1S/C12H16FNO/c1-2-10-3-4-11(13)12(9-10)14-5-7-15-8-6-14/h3-4,9H,2,5-8H2,1H3

Clave InChI

BWLWZOPOOJJUSA-UHFFFAOYSA-N

SMILES canónico

CCC1=CC(=C(C=C1)F)N2CCOCC2

Origen del producto

United States

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural Analogues in Anti-Trypanosomal Agents

4-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]morpholine (Figure 29a, )
  • Structure: Features a pyrazole core linked to a morpholine ring and a 4-phenoxyphenyl group.
  • Activity: Exhibits potent anti-trypanosomal activity against T. b. rhodesiense (IC₅₀ = 1.0 µM) with cytotoxicity at 61.6 µM .
  • Key Insights: The pyrazole ring is critical for activity; substitution with isoxazole reduces potency by 6-fold. The phenoxy group is essential; replacement with ethylene decreases efficacy by 9-fold. Compared to 4-(5-Ethyl-2-fluorophenyl)morpholine, the absence of fluorine and ethyl groups in this analog suggests that lipophilic substituents (e.g., ethyl) may enhance membrane permeability, while fluorine could improve metabolic stability.
1-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]piperazine (Figure 29b, )
  • Structure : Replaces morpholine with piperazine.
  • Activity: Similar anti-trypanosomal potency (IC₅₀ = 1.1 µM) but higher cytotoxicity than morpholine-containing analogs .
  • Key Insight : Morpholine’s oxygen atom may reduce basicity and improve selectivity compared to piperazine, highlighting the importance of heterocycle choice in toxicity profiles.

Morpholine-Containing Trisubstituted Pyrimidines ()

CID2992168 (4-[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine)
  • Structure : Pyrimidine core with morpholine, trifluoromethyl, and dimethoxyphenyl groups.
  • Activity : Displays EP2 receptor potentiation, with morpholine outperforming piperidine or piperazine analogs .
  • Key Insight : The morpholine ring’s electron-rich oxygen may enhance binding to EP2 receptors, suggesting that 4-(5-Ethyl-2-fluorophenyl)morpholine’s morpholine moiety could similarly stabilize target interactions.
CID891729 (4-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]morpholine)
  • Structure : Simplified analog of CID2992168 with a phenyl group.
  • Activity : Retains EP2 potentiation, indicating tolerance for aromatic substituents .
  • Comparison : The ethyl and fluorine groups in 4-(5-Ethyl-2-fluorophenyl)morpholine may offer tunable steric and electronic effects compared to phenyl or trifluoromethyl groups.

Fluorophenyl-Morpholine Derivatives ()

2-Chloro-N-(2-fluoro-3-(morpholine-4-carbonyl)phenyl)acetamide (Compound 5)
  • Structure : Fluorophenyl group linked to morpholine via a carbonyl bridge.
  • Synthesis : Highlights the feasibility of introducing fluorine and morpholine into aromatic systems .
  • Key Insight : Fluorine’s position (meta to morpholine) in this derivative contrasts with 4-(5-Ethyl-2-fluorophenyl)morpholine’s ortho-fluorine, which may alter dipole interactions and binding kinetics.

Piperidine vs. Morpholine in Benzamide Scaffolds ()

  • 2-Piperidinyl Phenyl Benzamides : Para-fluorobenzamide (CID890517) shows EP2 potentiation, but replacing piperidine with morpholine (TG6–268) abolishes activity .
  • Key Insight : Morpholine’s conformational rigidity or polarity may disrupt binding in certain scaffolds, emphasizing that its utility depends on the broader molecular context.

Data Table: Comparative Profiles of Key Compounds

Compound Core Structure Key Substituents Biological Activity Cytotoxicity (µM) Target
4-(5-Ethyl-2-fluorophenyl)morpholine Phenyl-morpholine 5-Ethyl, 2-Fluoro Hypothetical (e.g., anti-parasitic) N/A Undetermined
4-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]morpholine Pyrazole-morpholine 4-Phenoxyphenyl IC₅₀ = 1.0 µM (anti-trypanosomal) 61.6 T. b. rhodesiense
CID2992168 Pyrimidine-morpholine 3,4-Dimethoxyphenyl, CF₃ EP2 potentiation Not reported EP2 receptor
CID890517 Benzamide-piperidine Para-fluorophenyl EP2 potentiation Not reported EP2 receptor

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.